(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate
Overview
Description
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate is an organic compound that belongs to the class of amino acid derivatives. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in the synthesis of peptides and other complex organic molecules due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-4-oxobutanoic acid and benzyl chloroformate.
Protection of the Amino Group: The amino group of (S)-2-amino-4-oxobutanoic acid is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) derivative.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as hydrogen gas and palladium on carbon for catalytic hydrogenation.
Major Products
Hydrolysis: (S)-2-amino-4-oxobutanoic acid.
Reduction: (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug candidates.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The compound’s functional groups, such as the ester and carbonyl groups, participate in chemical reactions that lead to the formation of new bonds and structures. The benzyloxycarbonyl group serves as a protecting group for the amino group, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-(((tert-butoxycarbonyl)amino)-4-oxobutanoate: Similar structure but with a tert-butoxycarbonyl protecting group.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a carbonyl group.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxopentanoate: Similar structure but with an additional carbon in the backbone.
Uniqueness
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate is unique due to its specific combination of functional groups and chiral center, making it a valuable intermediate in organic synthesis. Its benzyloxycarbonyl protecting group is particularly useful for selective protection and deprotection of the amino group during multi-step synthesis.
Properties
IUPAC Name |
methyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)11(7-8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,8,11H,7,9H2,1H3,(H,14,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNZWLRSLDLSCR-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC=O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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